molecular formula C32H30N2O4 B1256615 3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester

3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester

Cat. No. B1256615
M. Wt: 506.6 g/mol
InChI Key: FCBMPROIKFXPAS-UHFFFAOYSA-N
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Description

3-phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester is an azaphilone.

Scientific Research Applications

Synthesis of Derivatives

3-Aryl-2-bromopropanoic acid esters have been employed to synthesize various derivatives, including quinoxaline, 1,4-thiazine, and thiomorpholine derivatives, all featuring an arylmethyl substituent. Analogous 1,4-benzoxazine derivatives are formed through reactions with 2-aminophenol or 2-methoxyaniline, showcasing the versatility of these compounds in synthetic chemistry (Pokhodylo et al., 2021).

Mass Spectral Analysis

The mass spectrometric behavior of isopropylthio/phenylthiosuccinic acid esters has been studied extensively. These compounds, particularly when subjected to electron impact ionization, show a tendency to eliminate specific groups from the molecular ion. This behavior is crucial for understanding the structural and chemical properties of these compounds (Xu et al., 2000).

Chemoselective Reactions

Methyl 2-[3-(2-phenylquinazolin-4-yl)thioureido]alkanoates, bearing an amino acid ester residue, have been prepared through a novel three-step sequential reaction. This preparation process and the subsequent chemoselective reactions of these compounds with alkyl halides highlight the potential of these esters in complex organic syntheses (Fathalla & Pazdera, 2007).

Use in Asymmetric Aldol Reaction

Axially dissymmetric ligands derived from these esters have been shown to serve as effective chiral auxiliaries in asymmetric aldol reactions. This application is critical in producing stereoisomerically pure compounds, a significant concern in pharmaceutical syntheses and other fields requiring chiral purity (Omote et al., 2006).

Organometallic Chemistry

Organotin(IV) carboxylates based on amide carboxylic acids have been synthesized and characterized. These compounds demonstrate diverse molecular architectures and coordination modes, reflecting the adaptability and utility of these esters in organometallic chemistry (Xiao et al., 2013).

properties

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

[3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxoisoquinolin-7-yl] 3-phenylpropanoate

InChI

InChI=1S/C32H30N2O4/c1-32(38-30(36)17-14-22-8-4-2-5-9-22)29(35)19-25-18-28(24-15-12-23(20-33)13-16-24)34(21-27(25)31(32)37)26-10-6-3-7-11-26/h2,4-5,8-9,12-13,15-16,18-19,21,26H,3,6-7,10-11,14,17H2,1H3

InChI Key

FCBMPROIKFXPAS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=C2C=C(N(C=C2C1=O)C3CCCCC3)C4=CC=C(C=C4)C#N)OC(=O)CCC5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester
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3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester
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3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester
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3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester
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3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester
Reactant of Route 6
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3-Phenylpropanoic acid [3-(4-cyanophenyl)-2-cyclohexyl-7-methyl-6,8-dioxo-7-isoquinolinyl] ester

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